3-(Chlorosulfonyl)-2,6-dimethylbenzoic acid

Description

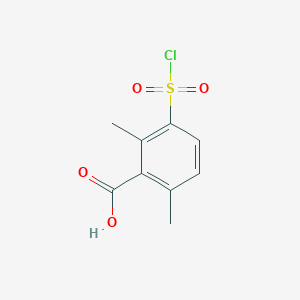

3-(Chlorosulfonyl)-2,6-dimethylbenzoic acid (CAS: 866358-15-8) is a benzoic acid derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 3-position and methyl (-CH₃) groups at the 2- and 6-positions. Its molecular weight is 248.68 g/mol, and it is typically available at 95% purity . This compound is often utilized as an intermediate in synthesizing sulfonamides, which are critical in pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

3-chlorosulfonyl-2,6-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-5-3-4-7(15(10,13)14)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYJDJUIRUWRNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866358-15-8 | |

| Record name | 3-(chlorosulfonyl)-2,6-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-2,6-dimethylbenzoic acid typically involves the chlorosulfonation of 2,6-dimethylbenzoic acid. The reaction is carried out by treating 2,6-dimethylbenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

C9H10O2+HSO3Cl→C9H9ClO4S+H2O

The reaction is typically conducted at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized for high efficiency and yield, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the chlorosulfonyl group can yield sulfinic acids or thiols.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

Reducing Agents: Sodium borohydride and other hydride donors are used for reduction reactions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation.

Sulfinic Acids and Thiols: Formed by reduction.

Scientific Research Applications

3-(Chlorosulfonyl)-2,6-dimethylbenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-2,6-dimethylbenzoic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses, where the compound acts as a versatile intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Electronic Properties

2,6-Dimethylbenzoic Acid (CAS: 632-46-2)

- Structure : Methyl groups at 2- and 6-positions; lacks the chlorosulfonyl group.

- Key Differences: Steric Effects: The methyl groups induce steric twisting of the carboxyl group, reducing conjugation with the aromatic ring. This increases hydrophilicity but decreases acidity compared to 3,5-dimethylbenzoic acid . Thermodynamic Partitioning: Less negative ΔG and ΔH values in water-octanol/cyclohexane systems due to reduced polarity of the carboxyl group .

3-Chloro-2,6-dimethoxybenzoic Acid (CAS: 36335-47-4)

- Structure : Methoxy (-OCH₃) groups at 2- and 6-positions; chloro (-Cl) at 3-position.

- Key Differences :

- Electronic Effects : Methoxy groups are electron-donating via resonance, reducing carboxylic acid acidity compared to the chlorosulfonyl group in the target compound.

- Solubility : Higher lipophilicity due to methoxy groups, favoring organic solvents over water.

- Reactivity : The chloro group is less reactive than chlorosulfonyl, limiting utility in sulfonylation reactions .

3-(Chlorosulfonyl)-2,6-difluorobenzoic Acid (CAS: 142576-91-8)

- Structure : Difluoro (-F) groups at 2- and 6-positions; chlorosulfonyl at 3-position.

- Key Differences :

Thermodynamic Partitioning and Solubility

| Compound | ΔGw→o (kJ/mol) | ΔHw→o (kJ/mol) | Solubility in Water |

|---|---|---|---|

| 2,6-Dimethylbenzoic Acid | -8.2 | -12.5 | Moderate |

| 3,5-Dimethylbenzoic Acid | -10.1 | -15.3 | Low |

| 3-(Chlorosulfonyl)-2,6-dimethylbenzoic Acid | Not reported | Not reported | High (predicted) |

- Insights: The chlorosulfonyl group in the target compound increases hydrophilicity, favoring aqueous solubility over 2,6-dimethylbenzoic acid. Steric shielding in 2,6-dimethylbenzoic acid reduces interaction with octanol, leading to less negative ΔG and ΔH values .

Biological Activity

3-(Chlorosulfonyl)-2,6-dimethylbenzoic acid (CAS No. 18786040) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.

- IUPAC Name : this compound

- Molecular Formula : C9H9ClO4S

- CAS Number : 18786040

The compound features a chlorosulfonyl group, which is known to enhance the reactivity of various organic compounds, potentially leading to diverse biological effects.

Antimicrobial Properties

Research indicates that compounds with chlorosulfonyl groups exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfonamides, which include chlorosulfonyl functionalities, can inhibit bacterial growth effectively. The mechanism often involves the inhibition of specific enzymes critical for bacterial survival.

Anticancer Activity

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. For instance, studies have shown that the compound can induce apoptosis in human cancer cells by activating caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 25 | Mitochondrial dysfunction leading to cell death |

Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit various enzymes:

- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial in treating Alzheimer's disease. The compound exhibited moderate inhibitory activity with an IC50 value comparable to standard inhibitors like donepezil.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their anticancer properties. The results indicated that certain derivatives showed enhanced cytotoxicity against breast and lung cancer cell lines compared to the parent compound.

"The chlorosulfonyl moiety significantly contributes to the anticancer activity by enhancing cellular uptake and modulating apoptotic pathways" .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the chlorosulfonation of 2,6-dimethylbenzoic acid under controlled conditions. Variations in reaction conditions can lead to different yields and purities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.